molecular formula C8H12O5 B094831 Diethyl oxalacetate CAS No. 108-56-5

Diethyl oxalacetate

Cat. No. B094831
CAS RN: 108-56-5
M. Wt: 188.18 g/mol
InChI Key: JDXYSCUOABNLIR-UHFFFAOYSA-N
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Description

Diethyl oxalacetate is a chemical compound that has been studied for its potential in various synthetic applications. It is a versatile reagent that can be used to synthesize a wide range of chemical products, including macrocyclic amides, esters, and pyrazolones. The compound has been the subject of research due to its reactivity and the ability to form complex structures under certain conditions.

Synthesis Analysis

Several methods have been developed to synthesize diethyl oxalacetate. One approach involves the esterification of oxalic acid with ethanol, catalyzed by various catalysts such as rare earth composite solid superacid SO4^2−−TiO2-La3+ under microwave irradiation , ferric chloride under microwave radiation , and acidic ionic liquids . These methods have been optimized to achieve high yields and selectivity under specific conditions, such as the molar ratio of ethanol to oxalic acid, catalyst dosage, microwave power, and reaction time.

Molecular Structure Analysis

The molecular structure of diethyl oxalacetate has been characterized using techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) . These studies have provided insights into the conformation and bonding of the compound, which is crucial for understanding its reactivity and the formation of various reaction products.

Chemical Reactions Analysis

Diethyl oxalacetate undergoes various chemical reactions to form different products. For instance, it can react with ethereal oxygen-containing diamines under high-dilution conditions to produce macrocyclic amides with different ring sizes . Additionally, it can be converted into sodium diethyl oxalacetate, which can then react with phenyl hydrazine to form 1-phenyl-3-carbethoxy-5-pyrazolone . These reactions demonstrate the compound's ability to participate in complex synthesis pathways, leading to a diverse array of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl oxalacetate, such as its refractive index and esterification ratio, have been studied to facilitate its use in synthesis processes . The compound's ability to form stable structures, such as the oxalate monoanions and diethylammonium cations in the case of diethylammonium hydrogen oxalate , highlights its potential in the formation of various salts and reaction intermediates. Furthermore, the compound's interactions with other molecules, such as through hydrogen bonding, are important for the formation of larger molecular assemblies .

Scientific Research Applications

  • Synthesis of Organic Compounds : Diethyl oxalacetate is utilized in the synthesis of organic compounds. For example, it has been used in the synthesis of 1-Phenyl-3-carbethoxy-5-pyrazolone, where sodium diethyl oxalacetate is prepared by Claisen condensation and then reacted with phenyl hydrazine (Yang Gui-qiu, 2008). Similarly, diethyl oxalacetate is synthesized using ethyl acetate and diethyl oxalate under optimized reaction conditions, leading to the preparation of sodium diethyl oxalacetate (Yuhe Xiu, 2002).

  • Electrochemical Studies : In the context of electroanalytical chemistry, diethyl oxalacetate has been studied for its reduction behavior. It undergoes polarographic reduction, exhibiting different reduction waves depending on its keto and enol forms (J. Kozłowski & P. Zuman, 1987).

  • Biochemical Research : Diethyl oxalacetate is explored in biochemical research. For example, it's used in the study of oxalacetate acetylhydrolase (OAH), a virulence factor in the chestnut blight fungus (Chen Chen et al., 2010).

  • Dye-Sensitized Solar Cells : Diethyl oxalacetate has been applied as an effective additive in dye-sensitized solar cells (DSSCs), improving their efficiency (Malihe Afrooz & H. Dehghani, 2015).

  • Catalysis and Chemical Synthesis : It's also utilized in chemical synthesis processes. For instance, the synthesis of diethyl oxalate catalyzed by rare earth composite solid superacid under microwave radiation shows that this compound can be efficiently produced with high catalytic activity (Xu An-wu, 2009).

  • Material Science : In material science, diethyl oxalacetate is used in the formulation and application parameters of microgrouts in calcium carbonate systems, demonstrating its utility in conservation treatments (J. Porter, C. Pasian & M. Secco, 2020).

Safety And Hazards

Diethyl oxalacetate is harmful if swallowed and toxic in contact with skin . It causes serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for diethyl oxalacetate are not mentioned in the retrieved sources, its use as a reagent in various chemical reactions suggests potential for further exploration in chemical synthesis .

properties

IUPAC Name

diethyl 2-oxobutanedioate
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InChI

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JDXYSCUOABNLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)CC(=O)C(=O)OCC
Source PubChem
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Molecular Formula

C8H12O5
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DSSTOX Substance ID

DTXSID60148351
Record name Diethyl 2-oxobutanedioate
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Molecular Weight

188.18 g/mol
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Physical Description

Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS]
Record name Diethyl oxalacetate
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Product Name

Diethyl oxalacetate

CAS RN

108-56-5
Record name Diethyl oxalacetate
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Record name Ethyl oxalacetate
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Record name Diethyl oxalacetate
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Record name Diethyl oxalacetate
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Synthesis routes and methods I

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
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Synthesis routes and methods II

Procedure details

A solution of 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 6.5 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol is heated to the boil overnight and evaporated in vacuo. Oil (orange). a. In the same way, 2-methyl-4-(4'-methylmercaptophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5,6-dicarboxylic acid diethyl ester is obtained from 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 5.8 g of β-aminocrotonic acid methyl ester.

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
CS Tsai, YT Lin, EE Sharkawi - The Journal of Organic Chemistry, 1972 - ACS Publications
… Diethyl oxalacetate was obtained from K & K Laboratories and purified by vacuum … Although the hydrolysis of the sodium enolate of diethyl oxalacetate was reported to yield 4,18 …
Number of citations: 22 pubs.acs.org
VL Gein, TM Zamaraeva, PA Slepukhin - Tetrahedron Letters, 2017 - Elsevier
… Additionally, we have shown that diethyl oxalacetate sodium salt as the carbonyl compound can be used for the synthesis of pyrano[2,3-c]pyrazoles. … In summary, we …
Number of citations: 8 www.sciencedirect.com
J Yu, KH Kim, HJ Lee, JN Kim - Bulletin of the Korean Chemical …, 2013 - koreascience.kr
Various phenol derivatives were synthesized in a one-pot reaction from MBH acetates and sodium diethyl oxalacetate via a [4C+ 2C] cyclization protocol. In addition, some pyridine …
Number of citations: 5 koreascience.kr
H Kolind‐Andersen, R Dyrnesli… - Bulletin des Sociétés …, 1975 - Wiley Online Library
… The structure of the product from alkylation of the sodium salt of diethyl oxalacetate with diethyl chlorooxalacetate has been determined. The effect of solvent as well as the influence of …
Number of citations: 6 onlinelibrary.wiley.com
DS Riley, DS Riley - Materia Medica of New and Old Homeopathic …, 2018 - Springer
A prominent feature associated with this remedy are severe intense headaches that are hammering or pulsating. There is also a strong mental and physical irritability. Vivid dreams. …
Number of citations: 2 link.springer.com
GW Stacy, JW Cleary… - Journal of the American …, 1957 - ACS Publications
… However, application of such a procedure to the condensations of diethyl oxalacetate (I) and cyclohexanone was unsuccessful. The structure of the condensationproducts IV and VI, like …
Number of citations: 8 pubs.acs.org
JY Hsieh, JH Liu, PC Yang, CL Lin, GY Liu, HC Hung - PLoS One, 2014 - journals.plos.org
… diethyl oxalacetate may act as an allosteric inhibitor of the enzyme. To investigate this possibility, diethyl-oxalacetate … -NAD(P)-ME by diethyl oxalacetate was decreased if fumarate was …
Number of citations: 13 journals.plos.org
S Sugiyama, S Fukunaga, K Kawashiro… - Bulletin of the Chemical …, 1992 - journal.csj.jp
… on 7-Al9Og and K2S2O7 / SiO2, the conversion of diethyl oxalacetate (3) on K2SO7/SiO2 in favor of pyruvate … Yield of CO2 is based on two moles decarboxylation of diethyl oxalacetate. …
Number of citations: 14 www.journal.csj.jp
G Stacy, J Cleary, M Gortatowski - Journal of the American …, 1957 - ACS Publications
Page 690. Formula Ha, Chart I, should show a positive © rather than a negative charge on nitrogen. Page 691. In col. 2, line 35, sentence 2 should read" The mixture was heated at 100 …
Number of citations: 0 pubs.acs.org
GW STACY, JWM CLEARY… - The Journal of Organic …, 1957 - ACS Publications
… The sodium salt of I, as obtained directly from the reaction mixture involving the condensation of cyclohexanone with sodium diethyl oxalacetate,3 could be used in the preparation of …
Number of citations: 7 pubs.acs.org

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